1,4,6-Trimethoxy-5-methyl-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6-Trimethoxy-5-methyl-9H-xanthen-9-one is a chemical compound with the molecular formula C17H16O5. It belongs to the xanthone family, which is characterized by an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold. Xanthones are known for their diverse biological activities and are found in various terrestrial and marine plants, fungi, and lichen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Trimethoxy-5-methyl-9H-xanthen-9-one typically involves the nucleophilic aroylation of 2-chloronicotinic acid with phloroglucinol, followed by cyclization to form the xanthone core . This process can be optimized using various eco-friendly reagents and conditions to improve yield and efficiency .
Industrial Production Methods
Industrial production of xanthones, including this compound, often involves the use of high-temperature reactions and specialized catalysts to achieve the desired product. The process may include steps such as heating salicylic acid phenyl ester to high temperatures and refining the resulting product .
Chemical Reactions Analysis
Types of Reactions
1,4,6-Trimethoxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the xanthone scaffold.
Substitution: Substitution reactions can introduce different substituents at various positions on the xanthone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted xanthones .
Scientific Research Applications
1,4,6-Trimethoxy-5-methyl-9H-xanthen-9-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4,6-Trimethoxy-5-methyl-9H-xanthen-9-one involves modulation of various molecular pathways. One key pathway is the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which is involved in the cellular response to oxidative stress and inflammation. The compound enhances Nrf2 translocation, leading to increased expression of antioxidant and anti-inflammatory genes .
Comparison with Similar Compounds
Similar Compounds
- 1,4,6-Trihydroxy-5-methylxanthen-9-one
- 1,4,6-Trihydroxy-7-methylxanthen-9-one
- 1,4-Dihydroxy-6-methoxy-5-methylxanthen-9-one
- 1,6-Dimethoxy-5-methylxanthen-9-one
Uniqueness
1,4,6-Trimethoxy-5-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 1, 4, and 6, along with a methyl group at position 5, differentiates it from other xanthone derivatives and contributes to its unique reactivity and biological activity .
Properties
CAS No. |
61234-67-1 |
---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
1,4,6-trimethoxy-5-methylxanthen-9-one |
InChI |
InChI=1S/C17H16O5/c1-9-11(19-2)6-5-10-15(18)14-12(20-3)7-8-13(21-4)17(14)22-16(9)10/h5-8H,1-4H3 |
InChI Key |
HIPHCRJSGBWXHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC3=C(C=CC(=C3C2=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.